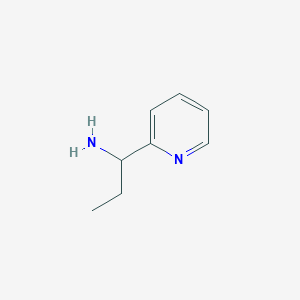

1-(2-Pyridyl)-1-propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Pyridyl)-1-propylamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anionic Rearrangement in Organic Synthesis

- 1-(2-Pyridyl)-1-propylamine is involved in the anionic rearrangement of 2-benzyloxypyridine, leading to several aryl pyridyl carbinols. This process is significant in the formal synthesis of carbinoxamine, an antihistamine drug (Yang & Dudley, 2009).

2. Use in Medicinal Chemistry for Receptor Antagonism

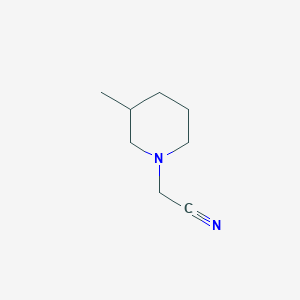

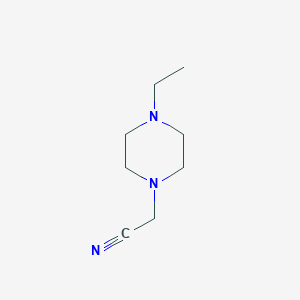

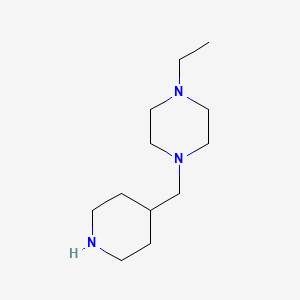

- Novel arylpiperazines, derivatives of this compound, have been identified as alpha 1-adrenoceptor subtype-selective antagonists in medicinal chemistry (Elworthy et al., 1997).

3. Implications in Obesity Treatment

- Derivatives of this compound, specifically 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines, have been synthesized and evaluated as 5-HT(2C) receptor agonists for the treatment of obesity (Adams et al., 2006).

4. Applications in Organometallic Chemistry

- The compound has been used in the preparation of soluble or MCM-41-supported molybdenum tetracarbonyl–pyridylimine complexes, which act as catalyst precursors for the epoxidation of cyclooctene (Gomes et al., 2011).

5. Research in Pyrolysis and Analytical Chemistry

- It has been studied in the context of selective pyrolysis of phenyl alkylamines, with a focus on understanding the effects of metal powder and inorganic salt additives on pyrolysis (Hida et al., 1990).

6. Discovery of New Maillard Products

- This compound is involved in the formation of new Maillard products from reactions with substituted hexoses, showcasing its role in understanding complex chemical reactions (Kettner et al., 1991).

Mechanism of Action

Target of Action

Similar compounds such as 1-(p-chlorophenyl)-1-(2-pyridyl)-3-n,n-dimethylpropylamine, a derivative of chlorpheniramine, are known to act as histamine-h1 receptor antagonists .

Mode of Action

It’s worth noting that similar compounds like chlorpheniramine act by blocking the histamine-h1 receptor, thereby reducing the effects of histamine on its target cells .

Biochemical Pathways

For instance, 2-Pyridyl Cyclohexanone, a curcumin analog, has been reported to inhibit the JAK2–STAT3 pathway, leading to apoptosis in cancer cells .

Pharmacokinetics

Similar compounds like betahistine undergo extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid . This suggests that 1-(2-Pyridyl)-1-propylamine might also undergo significant first-pass metabolism, affecting its bioavailability.

Result of Action

Related compounds like 2-pyridyl cyclohexanone have been shown to induce apoptosis in cancer cells .

Action Environment

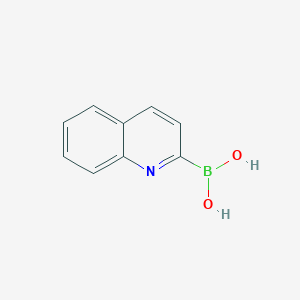

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds like 2-pyridyl boronic esters can be affected by protodeboronation, a process that can be very rapid . Additionally, benzimidazoles, another class of compounds containing a pyridyl group, have been reported to act as corrosion inhibitors in extremely aggressive, corrosive acidic media .

Safety and Hazards

Future Directions

The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Constant developments indicate that pyridines will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized pyridines .

Properties

IUPAC Name |

1-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)